molecular formula C6H7NO2 B15249662 1-(2-Methyloxazol-5-yl)ethanone

1-(2-Methyloxazol-5-yl)ethanone

Cat. No.: B15249662
M. Wt: 125.13 g/mol
InChI Key: ZUAVBZWESOIWQP-UHFFFAOYSA-N
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Description

1-(2-Methyloxazol-5-yl)ethanone (CAS 78503-09-0) is a high-purity organic compound with the molecular formula C6H7NO2 and an average mass of 125.13 Da . Classified as an aryl alkyl ketone, this heteroaromatic compound features a 2-methyloxazole ring, making it a valuable scaffold in medicinal chemistry and drug discovery . Researchers value this compound as a versatile building block for synthesizing more complex molecules. Its oxazole core is a key structural element found in various compounds with significant biological activities . For instance, oxazole and methyloxazole derivatives are investigated as potent and selective reversible inhibitors of enzymes like Monoacylglycerol lipase (MAGL), a target for neurological disorders and cancer . Furthermore, such structural motifs are explored in the development of novel antibacterial agents, with some derivatives showing strong inhibitory activity against bacterial DNA gyrase, a validated target for combating Gram-positive bacteria . This compound has also been identified as a natural product found in Coffea arabica . It is supplied for Research Use Only and is intended solely for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C6H7NO2

Molecular Weight

125.13 g/mol

IUPAC Name

1-(2-methyl-1,3-oxazol-5-yl)ethanone

InChI

InChI=1S/C6H7NO2/c1-4(8)6-3-7-5(2)9-6/h3H,1-2H3

InChI Key

ZUAVBZWESOIWQP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(O1)C(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methyloxazol-5-yl)ethanone can be synthesized through several methods. One common approach involves the cyclization of enamides under metal-free conditions . This method typically involves the use of reagents such as acetic anhydride and ammonium acetate, with the reaction being carried out at elevated temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methyloxazol-5-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, organometallic compounds.

Major Products Formed:

Scientific Research Applications

1-(2-Methyloxazol-5-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyloxazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Heterocycle Substituents Molecular Formula Key Synthesis Method (Evidence Source) Notable Properties/Applications
This compound Oxazole 2-Me, 5-acetyl C₆H₇NO₂ Likely acetylation of oxazole precursors High polarity due to O/N heteroatoms
1-(2-Methylthiazol-5-yl)ethanone Thiazole 2-Me, 5-acetyl C₆H₇NOS Commercial synthesis () Used in flavoring (e.g., 2-acetylthiazole)
1-(2-Amino-4-methylthiazol-5-yl)ethanone Thiazole 2-NH₂, 4-Me, 5-acetyl C₆H₈N₂OS Hydrazine reaction with aldehydes () Potential bioactive intermediate
1-(2-Chloro-4-methylthiazol-5-yl)ethanone Thiazole 2-Cl, 4-Me, 5-acetyl C₆H₆ClNOS Halogenation of thiazole precursors () Reactivity in cross-coupling reactions
2-Acetylthiazole Thiazole 2-acetyl C₅H₅NOS Commercial production () Food additive (buttery flavor)

Structural and Electronic Differences

  • Heterocycle Core: Oxazole (O and N): Higher electronegativity and polarity compared to thiazole (S and N), influencing solubility and hydrogen-bonding capacity.
  • Substituent Effects: Methyl groups (e.g., 2-Me in oxazole/thiazole): Provide steric hindrance, affecting reaction kinetics (e.g., acetylation in ). Chloro/Amino groups: Electron-withdrawing (Cl) or donating (NH₂) substituents modulate reactivity. For example, 1-(2-Chloro-4-methylthiazol-5-yl)ethanone may undergo nucleophilic substitution, while amino-substituted analogues () are prone to further functionalization .

Physicochemical Properties

  • Polarity and Solubility: Oxazole derivatives (e.g., target compound) exhibit higher polarity than thiazoles due to the oxygen atom, favoring solubility in polar solvents like ethanol or DMSO. Thiazole derivatives (e.g., 2-Acetylthiazole) demonstrate greater lipid solubility, making them suitable for flavoring applications .
  • Thermal Stability :

    • Sulfur-containing thiazoles generally exhibit higher thermal stability than oxazoles, as seen in their use in high-temperature reactions ().

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(2-Methyloxazol-5-yl)ethanone, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise Synthesis : Use cyclization reactions with acetic anhydride under reflux, as demonstrated in oxadiazole derivatives .
  • Catalysts : Optimize yields by testing Lewis acids (e.g., ZnCl₂) or transition-metal catalysts in oxazole ring formation.
  • Monitoring : Track intermediates via 1^1H NMR (e.g., characteristic ketone peaks at δ 2.1–2.5 ppm) and HPLC to ensure purity (>95%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

Q. Which analytical techniques are critical for characterizing this compound?

  • Techniques :

  • NMR Spectroscopy : Confirm structure via 13^{13}C NMR (e.g., oxazole C=O at ~160 ppm) and 2D NMR (COSY, HSQC) for connectivity .
  • Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 140.0583) .
  • X-ray Crystallography : Resolve crystal packing and bond angles (e.g., C-O bond length ~1.36 Å) for absolute configuration .

Q. How can density functional theory (DFT) predict the electronic properties of this compound?

  • Approach :

  • Functional Selection : Apply hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in predicting ionization potentials and electron affinity .
  • Basis Sets : Use 6-311++G(d,p) for geometry optimization and vibrational frequency analysis .
  • Outputs : Compare HOMO-LUMO gaps (~5.2 eV) with experimental UV-Vis data to validate computational models .

Advanced Research Questions

Q. How do substituents on the oxazole ring influence the compound’s reactivity and biological activity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups : Fluorine at the 4-position enhances antimicrobial potency (e.g., MIC = 8 µg/mL against S. aureus) by increasing electrophilicity .
  • Steric Effects : Methyl groups at the 2-position reduce enzymatic degradation but may lower solubility (logP = 1.5 vs. 1.2 for unsubstituted analogs) .
    • Experimental Validation : Test derivatives in enzyme inhibition assays (e.g., COX-2) and correlate results with DFT-calculated electrostatic potentials .

Q. How can contradictory data between computational predictions and experimental spectroscopic results be resolved?

  • Resolution Strategies :

  • Benchmarking : Cross-validate DFT methods (e.g., B3LYP vs. M06-2X) against crystallographic data (e.g., bond lengths ±0.02 Å) .
  • Solvent Effects : Include polarizable continuum models (PCM) in calculations to match experimental NMR shifts in DMSO .
  • Error Analysis : Quantify deviations (e.g., ±0.3 eV in HOMO-LUMO gaps) and adjust basis sets or functionals iteratively .

Q. What strategies improve the catalytic efficiency of this compound in asymmetric synthesis?

  • Catalytic Optimization :

  • Chiral Ligands : Pair with Ru(II)-BINAP complexes to achieve enantiomeric excess (>90%) in ketone reductions .
  • Reaction Engineering : Use microwave irradiation (100°C, 30 min) to accelerate cycloadditions while maintaining yield (~85%) .
  • Kinetic Studies : Monitor turnover frequency (TOF) via in-situ IR spectroscopy under varying pressures (1–5 atm H₂) .

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